molecular formula C8H7Cl2N3O B12094448 2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B12094448
M. Wt: 232.06 g/mol
InChI Key: ZCZCVLHVRQDXIO-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound with the molecular formula C8H8Cl2N3O This compound is known for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves multi-step reactions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific conditions such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details are less documented.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups in the pyrrolo[2,3-d]pyrimidine core makes it a versatile compound for various applications.

Properties

IUPAC Name

2,4-dichloro-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3O/c1-8(2)3-4(9)11-7(10)13-5(3)12-6(8)14/h1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZCVLHVRQDXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(NC1=O)N=C(N=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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